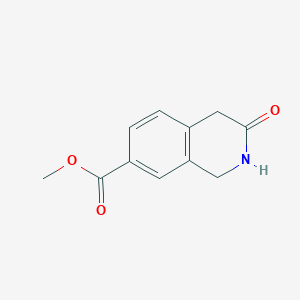

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of THIQ derivatives is an important aspect of their biological activity. The THIQ nucleus is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ derivatives are complex and involve multiple steps. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Scientific Research Applications

Neuroprotective Activity

1MeTIQ has been investigated for its neuroprotective properties. Studies have shown that it inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, leading to increased levels of monoamine neurotransmitters in the brain . Additionally, it shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation, which contributes to its neuroprotective effects.

Antitumor Potential

1MeTIQ and related THIQ analogs have demonstrated antitumor activity. For instance, a novel compound synthesized from 1MeTIQ exhibited antibacterial properties against various pathogenic bacterial strains . Further studies are needed to explore its potential as an antitumor agent against specific cancer cell lines.

Infectious Diseases

Research has focused on the synthesis, molecular docking, and dynamics studies of THIQs for infectious diseases like leishmaniasis . While specific studies on 1MeTIQ’s role in infectious diseases are limited, its structural features make it an interesting candidate for further investigation.

Synthetic Strategies

Understanding the synthetic strategies for constructing the core THIQ scaffold is crucial. Researchers have explored various methods to synthesize THIQ analogs, including those based on 1MeTIQ. These strategies contribute to the development of novel compounds with improved biological activity .

Other Potential Applications

While the above areas represent the primary focus, 1MeTIQ’s diverse scaffold may have additional applications. Researchers continue to explore its potential in fields such as medicinal chemistry, drug design, and therapeutics .

Future Directions

The future directions for the research and development of THIQ derivatives are promising. Due to their diverse biological activities against various infective pathogens and neurodegenerative disorders, there is a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .

Mechanism of Action

Target of Action

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders Similar compounds have been implicated in the modulation of enzymes like monoamine oxidase (mao) and targets in the dopaminergic and glutamatergic systems .

Mode of Action

These include MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system . These actions can lead to neuroprotective effects and modulation of behavioral syndromes.

Biochemical Pathways

Thiq derivatives have been shown to affect dopamine metabolism . They may also interact with pathways related to oxidative stress and neurotransmission due to their proposed mechanisms of action .

Result of Action

Thiq derivatives have been implicated in neuroprotection and modulation of behavioral syndromes . They may also have potential therapeutic applications in combating substance abuse through the attenuation of craving .

properties

IUPAC Name |

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBDAAUODRYDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)NC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.